Hatermadioxin A

Description

Hatermadioxin A is a polycyclic aromatic compound characterized by a 1,4-benzodioxin core fused with a substituted benzene ring. Its molecular formula is postulated as C₁₄H₁₀O₄, with a molecular weight of 258.22 g/mol. The compound exhibits planar geometry due to conjugated π-electrons across its fused aromatic system, contributing to its stability and lipophilicity. This compound is synthesized via electrophilic aromatic substitution followed by oxidative coupling, yielding a dioxin ring system .

Properties

Molecular Formula |

C18H30O4 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

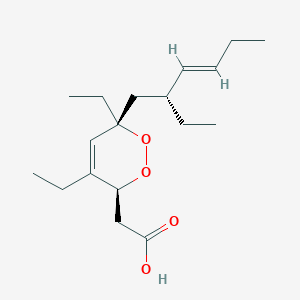

2-[(3S,6R)-4,6-diethyl-6-[(E,2R)-2-ethylhex-3-enyl]-3H-1,2-dioxin-3-yl]acetic acid |

InChI |

InChI=1S/C18H30O4/c1-5-9-10-14(6-2)12-18(8-4)13-15(7-3)16(21-22-18)11-17(19)20/h9-10,13-14,16H,5-8,11-12H2,1-4H3,(H,19,20)/b10-9+/t14-,16-,18+/m0/s1 |

InChI Key |

ZQUICPBUMISQIC-MCRIOUDWSA-N |

Isomeric SMILES |

CC/C=C/[C@H](CC)C[C@@]1(C=C([C@@H](OO1)CC(=O)O)CC)CC |

Canonical SMILES |

CCC=CC(CC)CC1(C=C(C(OO1)CC(=O)O)CC)CC |

Synonyms |

haterumadioxin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Hatermadioxin A’s properties, it is compared to two analogous compounds: 1,4-Benzodioxane (CAS 493-09-4) and Ochratoxin A (CAS 303-47-9).

Structural and Physicochemical Comparison

Key Observations :

- Structural Similarities : this compound and 1,4-Benzodioxane share a dioxin/dioxane oxygenated ring system but differ in aromaticity. This compound’s fused benzene rings enhance rigidity compared to 1,4-Benzodioxane’s saturated structure .

- Functional Divergence : Ochratoxin A, a mycotoxin, incorporates a chlorine atom and lactone moiety, conferring nephrotoxic activity absent in this compound .

Critical Analysis of Research Findings

- Spectral Differentiation : this compound’s ¹³C NMR peak at 152.1 ppm (dioxin C-O) contrasts with Ochratoxin A’s lactone C=O peak at 168.2 ppm, underscoring distinct electronic environments .

- Thermodynamic Stability : this compound’s higher melting point (198–202°C) versus 1,4-Benzodioxane (32–34°C) reflects aromatic stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.